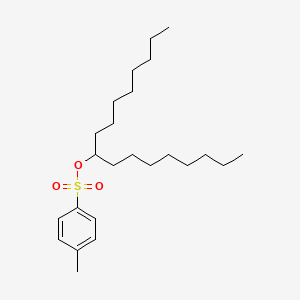
Heptadecan-9-yl 4-methylbenzenesulfonate
Overview
Description
Heptadecan-9-yl 4-methylbenzenesulfonate is a chemical compound with the CAS number 949898-99-1 . It is also known by its IUPAC name 1-octylnonyl 4-methylbenzenesulfonate .
Molecular Structure Analysis
The molecular formula of Heptadecan-9-yl 4-methylbenzenesulfonate is C24H42O3S . The InChI code for this compound is 1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3 .Physical And Chemical Properties Analysis
Heptadecan-9-yl 4-methylbenzenesulfonate is a white to yellow solid . It has a molecular weight of 410.66 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Crystal Structures and Computational Investigations
The compound has been studied in terms of its crystal structures and computational investigations, particularly in the context of tosyl esters of cinchonidine and cinchonine alkaloids. In these studies, the conformational and energetic parameters of the molecules like O-tosylcinchonidine and O-tosylcinchonine, which include the heptadecan-9-yl 4-methylbenzenesulfonate structure, were examined. These parameters were found to be correlated with differences in their reactivity in hydrolysis to the corresponding 9-epibases (Karczmarzyk et al., 2011).
Reactivity Studies
Studies have been conducted on the reactivity of derivatives of 4-methylbenzenesulfonate with various nucleophiles, indicating the versatility of these compounds in chemical synthesis. For instance, the reaction of certain derivatives with pyrrolidine in the presence of DMF and K2CO3 at different temperatures revealed interesting outcomes like the formation of formate, carbamate, and hydroxy derivatives (Ceh & Petrič, 2000).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4-methylbenzenesulfonate have been explored for potential therapeutic applications. For example, a series of sulfonamide derivatives were synthesized and evaluated for their anticonvulsant activities using various models in mice (Li et al., 2015). Additionally, new dibenzensulfonamides were synthesized and investigated for their anticancer effects, revealing promising results in inducing apoptosis and autophagy pathways in tumor cells (Gul et al., 2018).
Surface Activity and Industrial Applications
Some studies have focused on the surface activity of 4-methylbenzenesulfonate derivatives. For example, quinazolones containing this moiety were evaluated as antioxidant additives for lubricating oils, showing significant antioxidant activity (Habib et al., 2014). Another study explored the electrochemical inhibition properties of a synthesized derivative on the corrosion of stainless steel in an acidic medium, demonstrating its effectiveness as a corrosion inhibitor (Ehsani et al., 2015).
Analytical Applications
In analytical chemistry, a new fluorescent labeling reagent based on a derivative of 4-methylbenzenesulfonate was developed for the simultaneous detection of bile acid and free fatty acid in human serum, showing high detection sensitivity and selectivity (Li et al., 2012).
Safety and Hazards
The safety information available indicates that Heptadecan-9-yl 4-methylbenzenesulfonate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
heptadecan-9-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZFVFUKQALPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705053 | |
| Record name | Heptadecan-9-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadecan-9-yl 4-methylbenzenesulfonate | |
CAS RN |
949898-99-1 | |
| Record name | Heptadecan-9-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



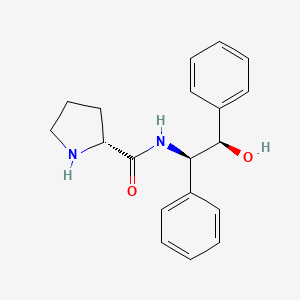
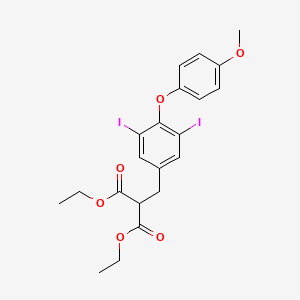


![Acetic acid,2-[4-[[(2Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-2-penten-4-yn-1-yl]oxy]-2-methylphenoxy]-](/img/structure/B3313996.png)
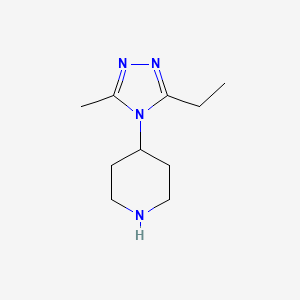
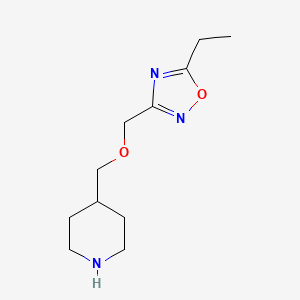


![1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3314035.png)
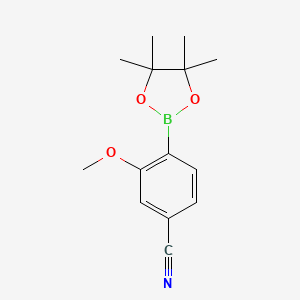


![Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B3314088.png)